An In-Depth Technical Guide to the Mechanism of Action of HG-9-91-01
An In-Depth Technical Guide to the Mechanism of Action of HG-9-91-01
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-9-91-01 is a potent and selective, ATP-competitive pan-inhibitor of the Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3. These serine/threonine kinases are key regulators of various physiological processes, including macrophage polarization, gluconeogenesis, and inflammatory responses. By inhibiting SIK activity, HG-9-91-01 modulates downstream signaling pathways, leading to significant anti-inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of HG-9-91-01, including its target profile, downstream signaling effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Targeting the SIK Kinase Family
HG-9-91-01 exerts its biological effects through the direct inhibition of the kinase activity of SIK1, SIK2, and SIK3.[1][2][3][4][5] Its mechanism involves binding to the ATP-binding pocket of the SIK kinase domain. This binding is facilitated by the presence of a threonine residue at the "gatekeeper" position within the active site of SIKs, which creates a small hydrophobic pocket that can be effectively targeted by the inhibitor.[4][6] This structural feature provides a degree of selectivity for SIKs over other members of the AMPK-related kinase subfamily, which typically possess a bulkier hydrophobic residue (such as methionine or leucine) at the gatekeeper position.[4]
On-Target Activity
HG-9-91-01 exhibits nanomolar potency against all three SIK isoforms, with the highest affinity for SIK1.
| Target | IC50 (nM) | Assay Type |
| SIK1 | 0.92 | Cell-free |
| SIK2 | 6.6 | Cell-free |
| SIK3 | 9.6 | Cell-free |
Data compiled from multiple sources.[1][3][5][7]
Off-Target Activity
While demonstrating high potency for SIKs, HG-9-91-01 has been shown to inhibit other protein tyrosine kinases that also possess a threonine gatekeeper residue. It is crucial for researchers to consider these off-target effects when interpreting experimental results.
| Target Family | Specific Kinases | IC50 (nM) |
| Src Family | Src, Lck, Yes | - |
| Tec Family | BTK | - |
| Receptor Tyrosine Kinases | FGFRs, Ephrin receptors | - |
| AMPK-related Kinase | NUAK2 | 145 |
| AMPK | - | 4500 |
Downstream Signaling Pathways
The primary downstream effect of SIK inhibition by HG-9-91-01 is the modulation of the phosphorylation status and cellular localization of the CREB-regulated transcription coactivators (CRTCs), particularly CRTC3.
Caption: SIK Signaling Pathway Inhibition by HG-9-91-01.
In unstimulated cells or under pro-inflammatory conditions, SIKs phosphorylate CRTC3. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester CRTC3 in the cytoplasm, preventing it from influencing gene transcription.
Upon inhibition of SIKs by HG-9-91-01, CRTC3 remains dephosphorylated. This allows it to translocate to the nucleus, where it acts as a co-activator for the transcription factor CREB (cAMP response element-binding protein). The CRTC3-CREB complex then drives the transcription of target genes, most notably Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[9] Concurrently, the inhibition of SIKs leads to a suppression of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-12. This dual action effectively reprograms macrophages from a pro-inflammatory (M1) to a regulatory (M2) phenotype.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of HG-9-91-01.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for determining the IC50 of HG-9-91-01 against SIK isoforms.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Kinase substrate (e.g., Amara Peptide, 1 mg/ml)
-
ATP (500 µM stock)
-
HG-9-91-01
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Prepare HG-9-91-01 Dilutions: Prepare a serial dilution of HG-9-91-01 in kinase assay buffer with 1% DMSO.
-
Prepare Master Mix: For each reaction, prepare a master mix containing kinase assay buffer, 10 µM ATP, and 1 mg/ml Amara peptide substrate.
-
Set up the Reaction: In a 384-well plate, add 2.5 µl of the HG-9-91-01 dilution or vehicle (kinase assay buffer with 1% DMSO).
-
Add Kinase: Add 5 µl of diluted SIK enzyme (e.g., 1.25 ng/µl for SIK1) to each well, except for the "blank" wells. Add 5 µl of kinase assay buffer to the blank wells.
-
Initiate the Reaction: Add 2.5 µl of the substrate/ATP master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Stop the Reaction: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Develop Signal: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of HG-9-91-01 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2][10][11]
Cellular Assay for IL-10 Production in Macrophages
This protocol describes how to measure the effect of HG-9-91-01 on IL-10 secretion from lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for Macrophage IL-10 Production Assay.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
HG-9-91-01
-
Lipopolysaccharide (LPS)
-
Human or mouse IL-10 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 0.5 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of HG-9-91-01 or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the IL-10 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the recombinant IL-10 standards provided in the ELISA kit. Use the standard curve to calculate the concentration of IL-10 in each sample.[12][13][14][15]
Western Blot Analysis of CRTC3 Phosphorylation
This protocol details the detection of changes in the phosphorylation state of CRTC3 in response to HG-9-91-01 treatment.
Materials:
-
Macrophage cells
-
HG-9-91-01
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CRTC3 (specific for the SIK phosphorylation site) and anti-total-CRTC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat macrophage cells with HG-9-91-01 and/or LPS as described in the IL-10 production assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-CRTC3 or anti-total-CRTC3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-CRTC3 signal to the total CRTC3 signal to determine the change in phosphorylation.[16][17][18][19]
Conclusion
HG-9-91-01 is a valuable research tool for investigating the roles of the SIK kinase family in various biological processes. Its potent and selective inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTC3, resulting in the upregulation of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory mediators. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize HG-9-91-01 to further elucidate the intricate signaling pathways regulated by SIKs and to explore the therapeutic potential of SIK inhibition in inflammatory and autoimmune diseases. Researchers should remain mindful of the known off-target effects of HG-9-91-01 and consider appropriate control experiments to ensure the specific contribution of SIK inhibition to their observations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Interleukin-10 Expression in Macrophages during Phagocytosis of Apoptotic Cells Is Mediated by the TALE homeoproteins Pbx-1 and Prep-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-10 Production in Macrophages Is Regulated by a TLR-Driven CREB-Mediated Mechanism That Is Linked to Genes Involved in Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. origene.com [origene.com]
- 18. ptglab.com [ptglab.com]
- 19. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
